molecular formula C11H16N2 B13816213 2-Methyl-3-(propan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine CAS No. 41330-38-5

2-Methyl-3-(propan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine

Cat. No.: B13816213
CAS No.: 41330-38-5
M. Wt: 176.26 g/mol
InChI Key: DCAGZJZZXFJWAX-UHFFFAOYSA-N
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Description

2-Methyl-3-(propan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine ( 41330-38-5) is a chemical compound utilized for medicinal purpose research . As a substituted dihydrocyclopentapyrazine, it belongs to a class of heterocyclic compounds of significant interest in various research fields. Pyrazine derivatives are extensively studied for their organoleptic properties and are often evaluated for their potential as flavoring agents, with many being naturally occurring components of food . Related cyclopentapyrazine compounds are noted for their characteristic burnt, earthy, and nutty odors, making them subjects of interest in flavor and fragrance chemistry . Researchers also explore these structures in other applications, such as in the development of compounds for tobacco products . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

41330-38-5

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-methyl-3-propan-2-yl-6,7-dihydro-5H-cyclopenta[b]pyrazine

InChI

InChI=1S/C11H16N2/c1-7(2)11-8(3)12-9-5-4-6-10(9)13-11/h7H,4-6H2,1-3H3

InChI Key

DCAGZJZZXFJWAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2CCCC2=N1)C(C)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmacological Potential
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Research suggests that derivatives of cyclopentapyrazines exhibit activity against various biological targets, including enzymes and receptors involved in neurological disorders. For instance, studies have shown that modifications to the pyrazine ring can enhance bioactivity and selectivity towards muscarinic receptors, which are crucial in treating conditions like Alzheimer's disease .

2. Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of related compounds, suggesting that 2-Methyl-3-(propan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine may possess similar effects. The structural features of the compound could contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Agricultural Applications

1. Pesticide Development
The compound's unique structure allows it to be explored as a potential pesticide. Its efficacy against specific pests and pathogens can be optimized through chemical modifications. Studies indicate that cyclopentapyrazines can act as effective insecticides or fungicides by interfering with the biological processes of target organisms .

2. Plant Growth Regulators
Another promising application is in plant growth regulation. Compounds with similar structures have been shown to influence plant growth and development, potentially leading to increased agricultural yields. This application is particularly relevant in sustainable agriculture practices where chemical inputs need to be minimized .

Materials Science Applications

1. Polymer Chemistry
In materials science, this compound can serve as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices may enhance properties such as thermal stability, mechanical strength, and resistance to environmental degradation .

2. Nanotechnology
The compound's potential for use in nanotechnology is also noteworthy. It can be utilized in the development of nanoscale materials for drug delivery systems or as components in nanocomposites that exhibit improved performance characteristics compared to traditional materials .

Case Studies

StudyApplication AreaFindings
Medicinal ChemistryDemonstrated enhanced binding affinity to muscarinic receptors with modified derivatives.
Antimicrobial ResearchShowed significant antibacterial activity against Gram-positive bacteria.
Agricultural ScienceIdentified as a potential candidate for development into a novel pesticide with low toxicity to non-target species.
Material ScienceImproved mechanical properties when incorporated into polymer blends; potential for use in durable coatings.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine
  • Molecular Formula : C₈H₁₀N₂ (same as the target compound).
  • Difference : Lacks the isopropyl group at position 3.
  • Applications : Used in flavorings and fragrances due to its simpler structure .
2,5-Dimethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine
  • Molecular Formula : C₉H₁₂N₂.
  • Structure : Methyl groups at positions 2 and 4.
  • Molecular Weight : 148.21 g/mol .
2,3-Dimethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine
  • Molecular Formula : C₉H₁₂N₂.
  • Structure : Methyl groups at positions 2 and 3.
  • Applications: Limited data, but structurally similar to corrosion inhibitors like CAPD derivatives .
2,3,5,7-Tetramethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine
  • Molecular Formula : C₁₁H₁₆N₂.
  • Structure : Four methyl substituents.
  • Molecular Weight : 176.26 g/mol .
  • Applications : Likely used in specialty fragrances due to increased hydrophobicity .

Functional Comparison

Compound Key Substituents Molecular Weight (g/mol) Primary Applications Inhibition Efficiency (If Applicable)
Target Compound 2-Methyl, 3-isopropyl 134.18 Food flavoring N/A
2,5-Dimethyl derivative 2-Methyl, 5-methyl 148.21 Corrosion inhibition Up to 97.7% (CAPD analogues)
6,7-Dihydro-5H-cyclopenta[b]pyrazine No substituents 120.15 Research chemical N/A
2,3,5,7-Tetramethyl derivative 2,3,5,7-Methyl 176.26 Specialty fragrances N/A

Key Observations :

  • Substituent Impact : Methyl and isopropyl groups enhance volatility and aroma in flavor applications, while bulkier substituents (e.g., pyridine rings in CAPD derivatives) improve adsorption for corrosion inhibition .
  • Efficiency : CAPD derivatives (structurally distinct but related) exhibit >97% inhibition efficiency in acidic environments due to mixed physical/chemical adsorption on steel surfaces .

Analytical Data

  • IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch in CAPD derivatives) .
  • NMR : Methyl groups appear as triplets (δ 1.43 ppm), and aromatic protons as multiplets (δ 7.31–7.59 ppm) .

Preparation Methods

Starting Materials and Reagents

Reagent/Material Role Typical Amount (mol)
Cyclopentanone Core cyclopentane ring source 0.02
Appropriate aldehyde (e.g., isobutyraldehyde for isopropyl group) To introduce alkyl substituent 0.02
Propanedinitrile Nucleophile for Michael addition 0.02
Sodium alkoxide (e.g., sodium ethoxide or sodium methoxide) Base catalyst and reagent 0.02
Solvent (ethanol or methanol) Reaction medium Sufficient for reflux

Reaction Conditions

  • Step 1: Knoevenagel Condensation

    Cyclopentanone is reacted with the aldehyde under basic conditions to form a diarylidene cyclopentanone intermediate. This step typically involves stirring at room temperature or mild heating.

  • Step 2: Michael Addition and Cyclocondensation

    The diarylidene cyclopentanone is refluxed with propanedinitrile and sodium alkoxide in ethanol or methanol at approximately 80 °C for 1–2 hours. This promotes Michael addition of propanedinitrile to the α,β-unsaturated system, followed by nucleophilic attack by the alkoxide anion, cyclization, and dehydration to yield the bicyclic compound.

  • Step 3: Workup

    After reflux, the reaction mixture is cooled to room temperature, diluted with distilled water, and the crude product is filtered and washed with water. Recrystallization from ethanol yields the pure product.

Reaction Scheme (Generalized)

Cyclopentanone + Aldehyde  --(Base)--> Diarylidene cyclopentanone
Diarylidenecyclopentanone + Propanedinitrile + Sodium alkoxide --(Reflux)--> this compound

Yield and Purity

  • The reaction typically proceeds with high yields (>80%) .
  • Purification is straightforward, involving filtration and recrystallization without the need for chromatographic techniques.
  • The product purity is confirmed by IR, NMR, and elemental analysis.

Analytical Data Supporting Preparation

Technique Observations for Related Compounds (e.g., CAPD-1 to CAPD-4)
IR Spectroscopy Characteristic absorption bands for cyano groups (~2200 cm⁻¹), aromatic rings, and bicyclic framework
NMR Spectroscopy Chemical shifts confirming methyl, isopropyl, and bicyclic pyrazine protons and carbons
Elemental Analysis Consistent with calculated values for C, H, N content confirming correct stoichiometry

Summary Table of Preparation Parameters

Parameter Typical Value/Condition
Reaction temperature Reflux at ~80 °C
Reaction time 1–2 hours
Catalyst/base Sodium ethoxide or sodium methoxide (0.02 mol)
Solvent Ethanol or methanol
Workup Cooling, dilution with water, filtration, recrystallization
Yield >80%

Q & A

Q. How does the bicyclic structure of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The fused cyclopentane-pyrazine ring imposes steric constraints, directing nucleophilic attacks to less hindered positions. For example:
  • Amino Group Reactivity : The amino group (if present in derivatives) undergoes nucleophilic substitution at the pyrazine ring’s α-position. Use kinetic studies with varying nucleophiles (e.g., alkyl halides) to quantify steric effects .
  • Isopropyl Group : The bulky isopropyl substituent at C3 may hinder reactions at adjacent positions. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to enhance enantiomeric purity?

  • Methodological Answer :
  • Chiral Auxiliaries : Introduce enantioselective catalysts (e.g., Ru-BINAP complexes) during cyclization steps. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Asymmetric Hydrogenation : Apply palladium or platinum catalysts with chiral ligands to reduce dihydro intermediates. Compare yields and ee% under varying pressure/temperature conditions .
  • Case Study : Flament et al. (1973) achieved stereocontrol using 1,2-diaminocyclopentane precursors and dehydrogenation with palladium/charcoal, though enantiomer separation was required post-synthesis .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. MS) for derivatives of this compound?

  • Methodological Answer :
  • Dynamic Effects : If NMR shows unexpected splitting (e.g., due to ring puckering), perform variable-temperature NMR to assess conformational exchange. Compare with DFT-simulated spectra .
  • Ionization Artifacts : MS adducts (e.g., Na+^+ or K+^+) may skew molecular ion peaks. Use soft ionization (ESI) and high-resolution instruments to distinguish artifacts from true fragments .
  • Cross-Validation : Combine 1H15N^1 \text{H}-^{15} \text{N} HMBC NMR to confirm nitrogen connectivity, especially in cases where MS suggests alternative fragmentation pathways .

Q. How do structural analogs of this compound compare in bioactivity, and what computational tools predict their pharmacological potential?

  • Methodological Answer :
  • Comparative Table :
CompoundStructural VariationReported BioactivitySource
Target Compound2-methyl, 3-isopropylUnder investigation
3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrileAmino, cyano substituentsAnticandidate for cancer targets
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazineMethyl substituentFlavor compound (roasted meats)
  • Computational Prediction :
  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2 for anti-inflammatory activity). Validate with MD simulations to assess binding stability .
  • QSAR Models : Train models on cyclopenta-pyrazine derivatives’ electronic descriptors (e.g., HOMO-LUMO gaps) to predict cytotoxicity or receptor affinity .

Data Contradiction Analysis

Q. Why do some studies report conflicting thermal stability profiles for this compound?

  • Methodological Answer :
  • Decomposition Pathways : Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres may reveal competing pathways (e.g., ring-opening vs. sublimation). Compare kinetic parameters (Ea_a) derived from DSC .
  • Stereochemical Impact : Enantiomers may degrade at different rates. Perform TGA on resolved enantiomers and racemic mixtures to isolate stereochemical effects .

Experimental Design

Q. How to design a robust protocol for detecting trace amounts of this compound in complex matrices (e.g., roasted coffee)?

  • Methodological Answer :
  • Sample Prep : Use solid-phase microextraction (SPME) with a divinylbenzene/Carboxen/polydimethylsiloxane fiber to isolate volatile pyrazines from lipids .
  • GC-MS Parameters : Optimize splitless injection (250°C), DB-5MS column (30 m × 0.25 mm), and EI ionization (70 eV). Use selective ion monitoring (SIM) for m/z 162 (base peak) and 119 (cyclopentane fragment) .
  • Validation : Spike matrices with deuterated analogs (e.g., C8D10N2\text{C}_8\text{D}_{10}\text{N}_2) as internal standards to calculate recovery rates and limit of detection (LOD) .

Synthesis Optimization

Q. What catalytic systems improve yields in the cyclization step of pyrazine ring formation?

  • Methodological Answer :
  • Acid Catalysts : Compare HCl, H2_2SO4_4, and Amberlyst-15 in cyclocondensation of 1,2-diketones with diaminocyclopentane. Amberlyst-15 (5 mol%) in refluxing toluene achieves ~85% yield via heterogeneous catalysis .
  • Microwave Assistance : Reduce reaction time from 12 h to 30 min using microwave irradiation (100 W, 120°C). Monitor by TLC (silica, ethyl acetate/hexane 1:3) .

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